1-{3-[(4-Chlorophenyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone
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Description
The compound “1-{3-[(4-Chlorophenyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone” is a chemical compound with the IUPAC name 1-[(4-chlorophenyl)sulfonyl]proline . It has a molecular weight of 289.74 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a sulfonyl group and a 4-chlorophenyl group attached to a pyrrolidinone ring . The InChI code for this compound is 1S/C11H12ClNO4S/c12-8-3-5-9 (6-4-8)18 (16,17)13-7-1-2-10 (13)11 (14)15/h3-6,10H,1-2,7H2, (H,14,15) .Physical and Chemical Properties Analysis
The compound has a molecular weight of 289.74 . Unfortunately, there is limited information available on the other physical and chemical properties of this compound.Scientific Research Applications
Synthesis of Derivatives
- 1-{3-[(4-Chlorophenyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone has been used in the synthesis of 1-(arylsulfonyl)pyrrolidines. This reaction, catalyzed by acid, is a method to synthesize pyrrolidine-1-sulfonylarene derivatives with a phenol fragment in position 2, offering a pathway to create new molecular structures under mild conditions (Smolobochkin et al., 2017).
Stereoselective Behavior and Binding Properties
- The compound's stereoselective behavior has been studied in relation to cardiovascular L-type calcium channels. This involves the separation of enantiomers and exploration of their functional, electrophysiological, and binding properties, contributing to our understanding of cardiac stereoselectivity and vascular stereospecificity (Carosati et al., 2009).
Catalytic Properties in Synthesis
- The compound's role in catalyzing the synthesis of pyrrolidinone derivatives has been demonstrated. Studies focus on its efficiency in facilitating reactions under mild conditions and understanding the electronic effect of substituents on aniline derivatives (Khaligh et al., 2018).
Microwave-Assisted Synthesis
- It has also been used in microwave-assisted synthesis processes. This involves studying the effects of electron-donating and electron-withdrawing groups under both conventional heating and microwave irradiation, offering insights into energy-efficient synthesis methods (Khaligh et al., 2019).
Properties
IUPAC Name |
1-[3-(4-chlorophenyl)sulfonyl-2-hydroxypropyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4S/c14-10-3-5-12(6-4-10)20(18,19)9-11(16)8-15-7-1-2-13(15)17/h3-6,11,16H,1-2,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJUVACYBFAGGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC(CS(=O)(=O)C2=CC=C(C=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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